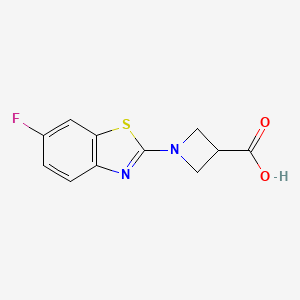

1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJYZJGYDCPZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are typically synthesized via ring closure reactions involving β-amino acid derivatives or through cyclization of appropriate amino halide precursors. The key intermediate, 3-amino-azetidine derivatives, can be prepared by:

Purification and Characterization

Following synthesis, purification is generally performed using chromatographic techniques such as:

- High-performance liquid chromatography (HPLC)

- Column chromatography with silica gel or reverse-phase media

Characterization of the final compound includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- Mass spectrometry (MS) for molecular weight verification

- Elemental analysis and purity assessment by HPLC or melting point determination.

Data Table: Summary of Key Synthetic Steps

| Step | Reaction Type | Starting Material / Intermediate | Reagents/Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | Azetidine ring formation | β-Amino acid derivatives or amino halides | Intramolecular cyclization, base catalysis | Formation of azetidine-3-carboxylic acid core |

| 2 | N-Substitution (N-arylation) | Azetidine-3-carboxylic acid or protected form | 6-Fluoro-1,3-benzothiazol-2-yl halide, base | Attachment of benzothiazole moiety to azetidine N |

| 3 | Purification | Crude reaction mixture | Chromatography (HPLC, silica gel) | Isolation of pure 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |

| 4 | Characterization | Purified compound | NMR, MS, elemental analysis | Structural and purity confirmation |

Research Findings and Notes

- The invention and preparation of azetidine derivatives, including 3-amino-azetidine intermediates, are well-documented in patent literature (e.g., WO2000063168A1), which describes novel processes for synthesizing azetidine compounds with biological activity.

- The synthetic routes emphasize the importance of selecting appropriate leaving groups (e.g., mesylates) and reaction conditions to favor ring closure and substitution without ring strain-induced decomposition.

- The 6-fluoro substitution on the benzothiazole ring enhances the compound's biological properties and requires fluorinated benzothiazole precursors for coupling.

- The compound serves as a building block in combinatorial chemistry libraries, highlighting the need for high purity and functional group compatibility in its synthesis.

- The azetidine ring's four-membered structure poses synthetic challenges due to ring strain, necessitating mild and selective reaction conditions to maintain ring integrity during functionalization.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

- Molecular Formula : C11H10FN2O2S

- CAS Number : 1283109-69-2

Central Nervous System Disorders

Research indicates that derivatives of azetidine compounds, including this compound, exhibit potential as phosphodiesterase 10 (PDE10) inhibitors. PDE10 inhibitors are being investigated for their therapeutic effects on central nervous system disorders such as schizophrenia and Huntington's disease. The inhibition of PDE10 can enhance dopaminergic signaling, which is crucial for managing these conditions .

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess antimicrobial properties. The incorporation of the benzothiazole moiety into azetidine frameworks may enhance the compound's effectiveness against various pathogens. This potential application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized several derivatives of benzothiazole-based azetidines and evaluated their biological activities. The results indicated that certain modifications to the azetidine ring significantly improved their potency as PDE10 inhibitors. The specific case of this compound demonstrated promising results in vitro, suggesting further exploration in vivo could yield beneficial therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship (SAR) of azetidine derivatives. The study highlighted how variations in substituents on the benzothiazole ring influenced both the pharmacokinetic properties and biological activity. This knowledge is crucial for optimizing drug candidates derived from this compound for clinical use .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Research Findings and Implications

- Electronic Effects : Fluorine at position 6 (target compound) provides electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to methoxy or methylsulfonyl groups .

Actividad Biológica

1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological evaluation, and biological activities associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

- IUPAC Name : 1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxylic acid

- Molecular Formula : C11H9FN2O2S

- Molecular Weight : 252.27 g/mol

- CAS Number : 1283109-69-2

The compound features a benzothiazole ring fused with an azetidine moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with various reagents under controlled conditions to yield the desired azetidine derivative. The synthetic pathway often includes the formation of Schiff bases and subsequent cyclization reactions .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that compounds containing the benzothiazole structure possess anti-inflammatory and analgesic activities. Animal models have been utilized to assess these effects, with results indicating a dose-dependent reduction in inflammation and pain responses . The following table summarizes findings from a specific study on related compounds:

| Compound | ABRT Pre-treatment (sec) | ABRT Post-treatment (15 min) | ABRT Post-treatment (30 min) |

|---|---|---|---|

| 3a | 3.60±0.08 | 4.5±0.06 | 6.53±0.04 |

| 3c | 3.80±0.02 | 4.5±0.06 | 7.05±0.08 |

| 3f | 3.60±0.02 | 4.62±0.10 | 4.67±0.06 |

The above data illustrates the time-dependent effects of treatment on analgesic response times.

Central Nervous System (CNS) Activity

Compounds related to the target molecule have shown CNS depressant effects in animal models. Testing on Wistar mice demonstrated significant sedative properties, which could be beneficial in developing treatments for anxiety or sleep disorders .

Anticancer Potential

Emerging studies suggest that certain derivatives of benzothiazole exhibit anticancer activity against various cell lines, including those associated with leukemia and breast cancer. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

A notable case study involved the evaluation of a related compound in vitro against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the benzothiazole core by reacting 6-fluoro-1,3-benzothiazole-2-amine with a suitable azetidine precursor. A Vilsmeier-Haack reaction (using DMF/POCl₃) is effective for introducing the aldehyde group to the heterocyclic system, as demonstrated in structurally related benzothiazole derivatives . Optimization involves controlling reaction temperature (60–65°C) and stoichiometric ratios of reagents. Post-synthesis, purification via column chromatography (e.g., silica gel, gradient elution) ensures high purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Based on safety data for azetidine-3-carboxylic acid derivatives, store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation . Avoid exposure to moisture and light. For handling, use PPE (gloves, lab coat) and work in a fume hood due to potential respiratory and dermal irritation.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, as demonstrated for similar fluorinated benzothiazole derivatives . Complement this with NMR (¹H/¹³C, DEPT-135) to confirm proton environments and carbon hybridization. FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight.

Advanced Research Questions

Q. How does the fluorine substitution at the 6-position of the benzothiazole ring influence reactivity and biological activity?

- Methodological Answer : Fluorine’s electronegativity enhances the electron-deficient nature of the benzothiazole ring, improving binding to biological targets (e.g., enzymes via halogen bonding). Comparative studies with non-fluorinated analogs show increased metabolic stability and bioavailability . To assess reactivity, perform Hammett substituent constant (σ) analysis or DFT calculations to quantify electronic effects.

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

- Use consistent cell lines (e.g., HEK293 for receptor studies).

- Validate purity via HPLC (≥95%) and elemental analysis.

- Replicate dose-response curves under controlled conditions (pH, temperature) . Cross-reference with structural analogs (e.g., Delafloxacin’s azetidine moiety) to identify activity trends .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like bacterial topoisomerases or kinases. Use crystal structures (PDB) of homologous proteins for homology modeling. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding affinity .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

- Methodological Answer : The azetidine ring’s stereochemistry requires chiral synthesis. Use asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries during ring closure. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or circular dichroism. For resolution, employ diastereomeric salt formation with tartaric acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.